

3,4-Diaminothiophene Dihydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Diaminothiophene
Dihydrochloride

Cat. No.: B015237

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An In-Depth Technical Guide to **3,4-Diaminothiophene Dihydrochloride** (CAS: 90069-81-1) for Advanced Research Applications

Introduction

3,4-Diaminothiophene Dihydrochloride (CAS No. 90069-81-1) is a highly reactive and versatile heterocyclic building block of significant interest to the scientific community.^[1] As a stable salt of the otherwise labile 3,4-diaminothiophene free base, this compound serves as a crucial precursor in the synthesis of a wide array of advanced functional materials and complex organic molecules. Its utility spans from the development of novel conductive polymers and organic semiconductors for electronic applications to the construction of unique scaffolds for medicinal chemistry and drug discovery.^{[2][3]} This guide provides an in-depth exploration of its chemical properties, synthesis, handling, and core applications, designed for researchers, chemists, and materials scientists seeking to leverage its unique reactivity.

Physicochemical Profile & Structural Elucidation

The dihydrochloride salt form is essential for the compound's bench-top stability. The free diamine is highly susceptible to oxidation and polymerization due to the electron-rich nature of the thiophene ring substituted with two powerful electron-donating amino groups. The protonation of these amino groups in the dihydrochloride salt significantly reduces this electron density, thereby enhancing stability and shelf-life.

Core Properties

All quantitative data for **3,4-Diaminothiophene Dihydrochloride** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	90069-81-1	[4] [5] [6]
Molecular Formula	$C_4H_6N_2S \cdot 2HCl$ (or $C_4H_8Cl_2N_2S$)	[1] [4] [5]
Molecular Weight	187.09 g/mol	[4] [5]
Appearance	White to grey or brown crystalline powder	[7] [8]
Melting Point	>150 °C	[8]
Solubility	Soluble in water and Dimethyl Sulfoxide (DMSO)	[7]
Storage Conditions	2-8 °C, under inert atmosphere, protected from light	[7] [8]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **3,4-Diaminothiophene Dihydrochloride**. The expected spectral features are outlined below.

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
¹ H NMR	Thiophene Protons (H-2, H-5)	$\delta \approx 6.95$ ppm (singlet, 2H) in DMSO-d ₆	The two protons on the thiophene ring are chemically equivalent due to the molecule's symmetry. The singlet multiplicity indicates no adjacent protons. The downfield shift is characteristic of aromatic protons. ^[4]
Ammonium Protons (-NH ₃ ⁺)	Broad signal, $\delta > 8.0$ ppm	The protons on the ammonium groups are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent.	
¹³ C NMR	Thiophene Carbons (C-2, C-5)	$\delta \approx 110-120$ ppm	These carbons are bonded to hydrogen and are typical for substituted thiophene rings.
Thiophene Carbons (C-3, C-4)	$\delta \approx 125-135$ ppm	These carbons are bonded to the electron-withdrawing ammonium groups, causing a downfield shift relative to the C-2/C-5 positions.	

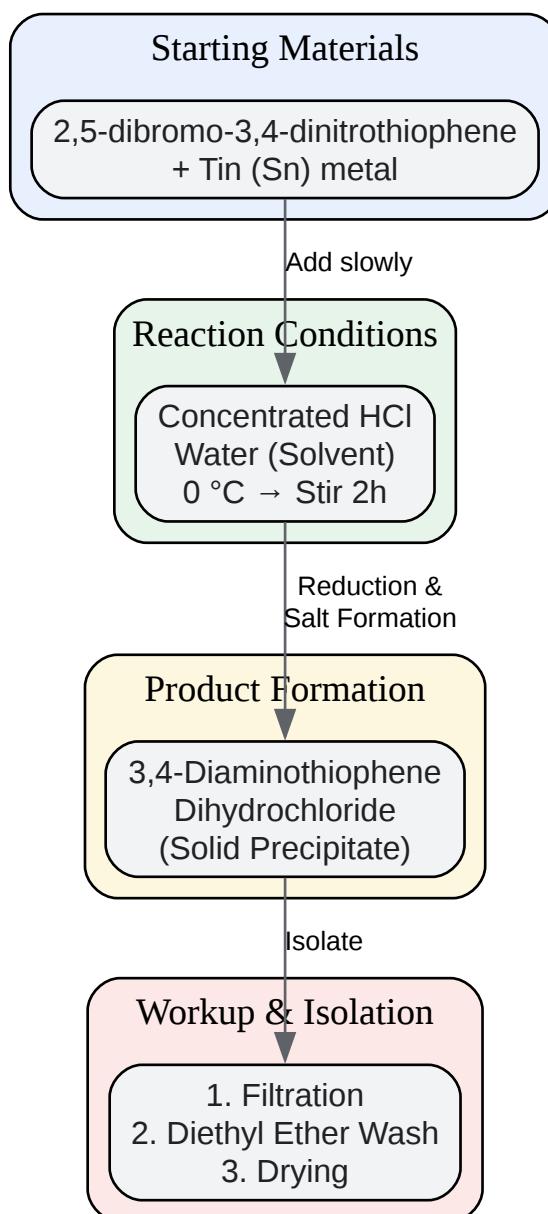
FTIR	N-H Stretch (Ammonium)	3200-2800 cm ⁻¹ (broad)	Characteristic broad absorption for the N-H stretching vibrations in an ammonium salt.
C-H Stretch (Aromatic)	~3100 cm ⁻¹	Typical stretching frequency for C-H bonds on an aromatic ring.	
C=C Stretch (Aromatic)	1600-1450 cm ⁻¹	Skeletal vibrations of the thiophene ring.	
C-S Stretch	700-600 cm ⁻¹	Characteristic vibration for the carbon-sulfur bond within the thiophene ring.	

Synthesis and Purification

The synthesis of **3,4-Diaminothiophene Dihydrochloride** is most effectively achieved through the reduction of an appropriate dinitrothiophene precursor. This approach is favored because it directly yields the stable dihydrochloride salt, bypassing the isolation of the unstable free diamine.

Synthetic Workflow: Reduction of Dinitrothiophene

A common and reliable method involves the reduction of 2,5-dibromo-3,4-dinitrothiophene using a metal reductant, such as tin (Sn), in the presence of concentrated hydrochloric acid.^[4] This one-pot reaction achieves both the reduction of the nitro groups to amines and the simultaneous formation of the hydrochloride salt.



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Caption: Synthetic workflow for **3,4-Diaminothiophene Dihydrochloride**.

Protocol: Laboratory-Scale Synthesis

This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood.[4]

- Reaction Setup: To a flask containing 2,5-dibromo-3,4-dinitrothiophene (1.0 eq), add 12 N concentrated hydrochloric acid (approx. 6 mL per mmol of starting material) while maintaining the temperature at 0 °C with an ice bath.
- Reduction: Slowly add tin (Sn) powder (7.1 eq) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.
- Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours. The product will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities.
- Drying: Dry the resulting white to grey solid under vacuum to yield **3,4-Diaminothiophene Dihydrochloride**. Purity can be assessed by ^1H NMR and HPLC.

Handling, Storage, and Safety (EHS Protocol)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **3,4-Diaminothiophene Dihydrochloride**.

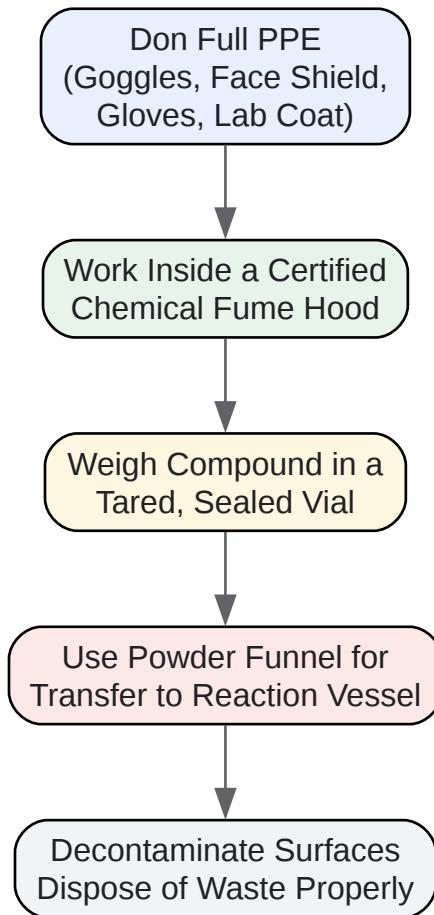
Hazard Identification and Mitigation

The compound is classified as acutely toxic and can cause severe eye damage.^[5] The primary hazards and required personal protective equipment (PPE) are summarized below.

Hazard Class (GHS)	Code	Description	Required PPE
Acute Toxicity, Oral	H301	Toxic if swallowed	Chemical-resistant gloves, Lab coat
Serious Eye Damage	H318	Causes serious eye damage	Chemical safety goggles, Face shield
Skin Sensitization	H317	May cause an allergic skin reaction	Chemical-resistant gloves, Lab coat

Safe Handling Workflow

The following workflow ensures minimal exposure and preserves the integrity of the compound.



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Caption: Condensation reaction to form a thieno[3,4-b]pyrazine core.

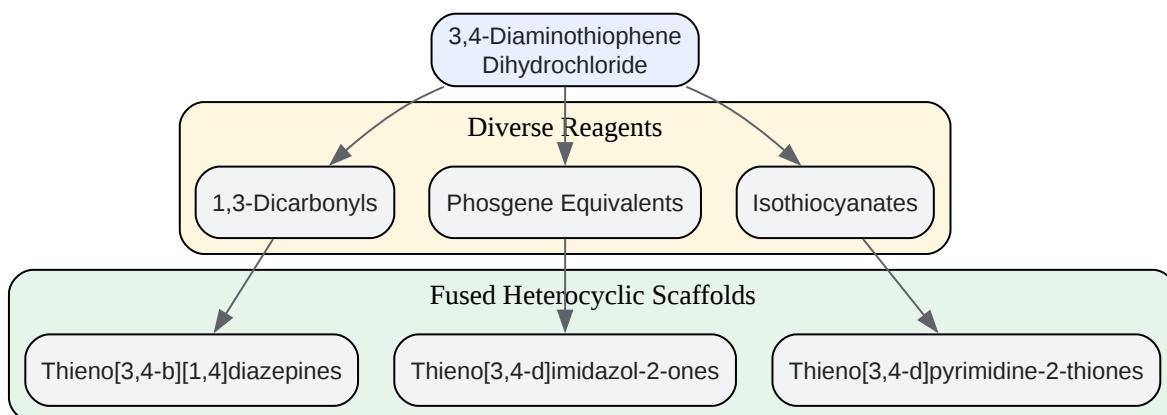
Workflow Example: Synthesis of a Thieno[3,4-b]pyrazine Derivative

- Neutralization: Suspend **3,4-Diaminothiophene Dihydrochloride** (1.0 eq) in ethanol. Add a base (e.g., triethylamine, 2.2 eq) to neutralize the salt and liberate the free diamine *in situ*.
- Condensation: Add the 1,2-dicarbonyl compound (e.g., 2,3-butanedione, 1.0 eq) to the mixture.

- Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Isolation: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the pure thieno[3,4-b]pyrazine derivative.

Medicinal Chemistry & Drug Discovery

The thiophene nucleus is a well-known bioisostere for the benzene ring and is present in numerous approved drugs. [3] The 1,2-diamine functionality on the thiophene core allows for the rapid construction of fused heterocyclic systems, such as thienopyrimidines or thienodiazepines, which are privileged scaffolds in drug discovery. This enables medicinal chemists to explore novel chemical space efficiently.



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Caption: Diverse scaffolds from a common precursor in drug discovery.

Conclusion

3,4-Diaminothiophene Dihydrochloride is a cornerstone synthetic intermediate whose value lies in its combination of a stable, handleable form and high reactivity upon demand. Its ability to serve as a precursor to electronically active thieno[3,4-b]pyrazines makes it indispensable

for materials science, while its capacity for building diverse fused heterocyclic systems ensures its continued relevance in medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in advanced research and development.

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- To cite this document: BenchChem. [3,4-Diaminothiophene Dihydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015237#3-4-diaminothiophene-dihydrochloride-cas-number]

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